4-(1-Phenyl-1H-pyrazole-3-yl)pyridine
Description
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 1-phenyl-1H-pyrazole moiety. This structural motif is common in pharmaceuticals and materials science due to its ability to engage in hydrogen bonding and aromatic stacking .
Properties
IUPAC Name |
4-(1-phenylpyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMUSZXKVNYWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling of Pyrazole Triflates
A robust approach involves the functionalization of 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde via Suzuki-Miyaura cross-coupling. The triflate group at position 3 of the pyrazole ring serves as an excellent leaving group for palladium-mediated arylations.
General Procedure :
-
Triflate Synthesis : Treatment of 1-phenyl-1H-pyrazol-3-ol with triflic anhydride (Tf₂O) and triethylamine (TEA) in dichloromethane yields the corresponding triflate.
-
Coupling Reaction : The triflate reacts with aryl boronic acids (e.g., phenylboronic acid) in 1,4-dioxane using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base.
Representative Example :
Coupling with 3-chlorophenylboronic acid affords 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 82% yield.
Key Reaction Metrics :
| Boronic Acid | Yield (%) | Reaction Time (h) |
|---|---|---|
| Phenylboronic acid | 89 | 6 |
| 3-Thienylboronic acid | 78 | 8 |
| 4-CF₃-phenylboronic acid | 65 | 12 |
Sonogashira and Heck Coupling for Alkyne/Alkene Incorporation
The triflate intermediate also participates in Sonogashira and Heck reactions to introduce ethynyl and ethenyl groups, respectively. For instance, coupling with phenylacetylene under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, TEA) produces 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 75% yield. Similarly, Heck coupling with ethyl acrylate yields α,β-unsaturated esters, which are valuable for further cyclization.
Functional Group Transformations
Reduction of Carbonyl Groups
The aldehyde moiety in 3-substituted pyrazoles can be reduced to hydroxymethyl groups using NaBH₄ in methanol. For example, 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is converted to its corresponding alcohol in 90% yield.
Ammonia-Mediated Cyclization to Pyridopyrazoles
Treatment of 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ammonia at elevated temperatures (120°C) induces cyclization to pyrazolo[4,3-c]pyridine derivatives. This one-pot reaction proceeds via nucleophilic attack of ammonia on the alkyne, followed by annulation.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Crystallography
4-(1H-Pyrazol-3-yl)pyridine
- Structure : Pyridine linked to pyrazole without a phenyl substituent.
- Crystal Packing : Forms a co-crystal with terephthalic acid and water, stabilized by O–H⋯N and N–H⋯O hydrogen bonds. The pyridine and pyrazole rings are nearly coplanar (dihedral angle: 4.69°) .
- Key Difference : The absence of a phenyl group reduces steric hindrance, favoring planar configurations and stronger intermolecular hydrogen bonds.
4-(Anthracen-9-yl)pyridine
- Structure : Pyridine substituted with a bulky anthracene group.
- Crystal Packing: Forms 1-D chains via C–H⋯π interactions and centrosymmetric dimers. The anthracene-pyridine dihedral angle is 71.64°, indicating significant non-planarity .
- Key Difference : The anthracene group enhances π-π stacking but reduces solubility compared to phenyl-substituted analogs.
4-(3-Bromo-1H-pyrazol-1-yl)pyridine
- Structure : Bromine substituent on the pyrazole ring.
- Properties : Higher molecular weight (224.06 g/mol) and predicted boiling point (334.5°C) due to bromine’s polarizability .
Physicochemical Properties
*Estimated data based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a reflux method using phenylhydrazine and ethanol/acetic acid (1:1) under controlled conditions yields high-purity product . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR spectroscopy (C=N stretch at ~1600 cm) .
| Synthetic Method | Conditions | Yield | Characterization |
|---|---|---|---|
| Reflux with phenylhydrazine | Ethanol/AcOH, 3 h, 80°C | 65–75% | NMR, IR, HPLC |
| Microwave-assisted synthesis | Solvent-free, 150°C, 20 min | 80–85% | LC-MS, elemental analysis |
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Conduct in vitro assays against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. For example:
- Kinase Inhibition : Use ATP-binding assays with recombinant enzymes (IC determination via dose-response curves).
- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands) to measure affinity (K) .
- Key Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .
Q. What spectroscopic techniques are critical for structural elucidation of pyrazole-pyridine hybrids?
- Methodological Answer :
- NMR : - and -NMR to confirm aromatic substitution patterns (e.g., pyrazole C3 vs. pyridine C4 connectivity).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFN, [M+H] = 256.0881) .
- X-ray Crystallography : For unambiguous confirmation of 3D geometry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinase ATP-binding pockets).
- QSAR Studies : Build regression models (e.g., CoMFA, CoMSIA) correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .
- Case Study : shows conflicting antimicrobial activity between derivatives; docking can identify steric clashes or electronic mismatches in binding pockets.
Q. What strategies mitigate discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS standards for cytotoxicity.
- Batch Reproducibility : Validate compound stability (e.g., HPLC before/after assays) and exclude degradation products .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers (e.g., conflicting IC values due to cell line variability) .
Q. How can thermal stability and decomposition pathways be studied for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates suitability for high-temperature reactions).
- DSC (Differential Scanning Calorimetry) : Identify phase transitions and exothermic/endothermic events.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Q. What advanced synthetic methods enable regioselective modification of the pyrazole ring?
- Methodological Answer :
- Catalytic C–H Functionalization : Use Pd(OAc)/ligand systems for cross-coupling at the pyrazole C4 position.
- Microwave-Assisted Synthesis : Reduce reaction time for Suzuki-Miyaura couplings (e.g., 20 min vs. 12 h conventional) .
- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to direct substitutions away from sensitive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
